7-Methoxy-1,2,3,4-tetrahydroquinoline hydrochloride
Description
Systematic Nomenclature and Chemical Abstracts Service Registry Information
The compound this compound is officially registered under Chemical Abstracts Service Registry Number 19500-62-0. According to the Chemical Abstracts Service nomenclature system, this compound is designated as "Quinoline, 1,2,3,4-tetrahydro-7-methoxy-, hydrochloride (1:1)". The systematic International Union of Pure and Applied Chemistry name for this compound is "this compound". The compound is also referenced by its MDL number MFCD09026781, which serves as an additional unique identifier in chemical databases.
The structural designation clearly indicates the presence of a quinoline ring system that has undergone selective reduction of the pyridine ring to form the tetrahydro derivative. The 7-position methoxy substitution pattern distinguishes this compound from other methoxy-substituted tetrahydroquinoline isomers. The hydrochloride salt formation occurs through protonation of the nitrogen atom in the tetrahydropyridine ring, resulting in a 1:1 stoichiometric ratio with the chloride counterion.
Alternative nomenclature systems occasionally refer to this compound using variations such as "1,2,3,4-tetrahydro-7-methoxyquinoline hydrochloride". The systematic naming convention emphasizes the reduced nature of positions 1 through 4 of the quinoline ring system while maintaining the aromatic character of the benzene ring portion that bears the methoxy substituent.
Molecular Formula and Weight Analysis
The molecular formula for this compound is accurately represented as C₁₀H₁₄ClNO. This formulation accounts for the base tetrahydroquinoline structure (C₁₀H₁₃NO) combined with the hydrochloride component (HCl), reflecting the salt formation between the organic base and hydrochloric acid. The molecular weight of the hydrochloride salt is precisely calculated as 199.68 grams per mole.
For comparative analysis, the free base form of 7-Methoxy-1,2,3,4-tetrahydroquinoline carries the molecular formula C₁₀H₁₃NO with a corresponding molecular weight of 163.22 grams per mole. The difference of 36.46 grams per mole between the hydrochloride salt and the free base corresponds exactly to the addition of hydrogen chloride (HCl, 36.46 g/mol), confirming the 1:1 stoichiometric relationship in the salt formation.
Properties
IUPAC Name |
7-methoxy-1,2,3,4-tetrahydroquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c1-12-9-5-4-8-3-2-6-11-10(8)7-9;/h4-5,7,11H,2-3,6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGFHSMOLGAEIIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCCN2)C=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60672202 | |
| Record name | 7-Methoxy-1,2,3,4-tetrahydroquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60672202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19500-62-0 | |
| Record name | Quinoline, 1,2,3,4-tetrahydro-7-methoxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19500-62-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Methoxy-1,2,3,4-tetrahydroquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60672202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Catalytic Hydrogenation of 7-Methoxyquinoline
The most widely documented method involves the catalytic hydrogenation of 7-methoxyquinoline to yield 7-methoxy-1,2,3,4-tetrahydroquinoline, followed by hydrochloric acid treatment to form the hydrochloride salt.
Reaction Mechanism and Conditions
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Catalyst : Platinum(IV) oxide (PtO₂) is the preferred catalyst due to its high selectivity for aromatic ring reduction.
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Solvent : Methanol is commonly used for its ability to dissolve both the substrate and catalyst.
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Hydrogen Pressure : Reactions are typically conducted under atmospheric or elevated H₂ pressure (15–30 psi).
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Temperature : Yields vary significantly with temperature. For example:
Key Steps:
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Substrate Preparation : 7-Methoxyquinoline is dissolved in methanol.
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Catalyst Loading : PtO₂ (5–10 mol%) is added.
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Hydrogenation : The mixture is stirred under H₂ until complete reduction (monitored via TLC or HPLC).
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Workup : The catalyst is filtered, and the solvent is evaporated. The crude product is purified via silica gel chromatography (EtOAc/petroleum ether).
Data Table: Hydrogenation Conditions and Yields
Hydrochloride Salt Formation
The free base is converted to the hydrochloride salt to enhance solubility and stability.
Procedure:
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Acid Treatment : The free base is dissolved in anhydrous dichloromethane or methanol.
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HCl Addition : Gaseous HCl or concentrated hydrochloric acid is introduced dropwise.
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Precipitation : The hydrochloride salt precipitates and is isolated via filtration.
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Recrystallization : The product is recrystallized from methanol/ether for purity.
Optimization Notes:
Alternative Synthetic Routes
While less common, two alternative methods have been reported:
Nitration-Hydrogenation-Hydrolysis
Adapted from the synthesis of 7-hydroxy analogs:
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Nitration : 1,2,3,4-Tetrahydroquinoline is nitrated at the 7-position using HNO₃/H₂SO₄.
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Hydrogenation : The nitro group is reduced to an amine.
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Methylation : The amine is methylated using methyl iodide.
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Hydrolysis : The intermediate is hydrolyzed under acidic conditions to introduce the methoxy group.
Limitation : Low regioselectivity during nitration reduces overall yield.
Industrial-Scale Production Considerations
Challenges and Solutions
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Low Yields at High Temperatures : Attributed to catalyst deactivation. Solution: Lower temperatures with prolonged reaction times.
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Byproduct Formation : Over-reduction to decahydroquinoline is mitigated by controlling H₂ pressure.
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Solvent Selection : Methanol minimizes side reactions compared to ethanol or THF .
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-1,2,3,4-tetrahydroquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitrones using hydrogen peroxide, catalyzed by selenium dioxide.
Reduction: Reduction reactions can convert the compound into different derivatives, such as decahydroisoquinoline.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and strong nucleophilic acids for substitution reactions .
Major Products
The major products formed from these reactions include nitrones, decahydroisoquinoline, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
7-Methoxy-1,2,3,4-tetrahydroquinoline hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 7-Methoxy-1,2,3,4-tetrahydroquinoline hydrochloride involves its interaction with various molecular targets and pathways. The compound can inhibit monoamine oxidase (MAO) and scavenge free radicals, which may contribute to its neuroprotective effects . Additionally, it can antagonize the glutamatergic system, further enhancing its potential therapeutic effects .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Tetrahydroquinoline Derivatives
Key Observations:
Positional Isomerism :
- The 7-methoxy derivative exhibits distinct activity compared to 5- or 6-methoxy isomers due to differences in electronic and steric effects. For example, 6-methoxy-N-aryl-THQ derivatives (e.g., 6a–6d ) show potent microtubule inhibition (IC₅₀: 0.5–2 µM) , whereas 7-methoxy-THQ HCl is primarily a synthetic intermediate .
- 7-Trifluoromethyl-THQ HCl demonstrates improved metabolic stability over methoxy analogues, making it favorable for in vivo studies .
Biological Activity :
Biological Activity
7-Methoxy-1,2,3,4-tetrahydroquinoline hydrochloride is a compound belonging to the tetrahydroquinoline class, which has garnered significant attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Chemical Formula : CHClNO
- CAS Number : 1745-05-7
- Molecular Weight : 200.67 g/mol
- Solubility : Soluble in organic solvents; specific solubility data varies based on solvent type.
Antimicrobial Activity
Research indicates that tetrahydroquinoline derivatives exhibit antimicrobial properties against various pathogens. A study highlighted the effectiveness of such compounds against Mycobacterium tuberculosis, which is crucial given the global burden of tuberculosis . The mechanism often involves inhibition of essential enzymes in the bacterial metabolic pathways.
Neuroprotective Effects
Tetrahydroquinolines have shown promise in neuroprotection, particularly in models of neurodegenerative diseases. The compound's ability to modulate neurotransmitter levels and reduce oxidative stress contributes to its protective effects against neuronal damage .
Antitumor Properties
Several studies have explored the antitumor potential of tetrahydroquinoline derivatives. For instance, compounds similar to this compound have been reported to induce apoptosis in cancer cells through various pathways, including the inhibition of thymidylate synthase (TS), which is vital for DNA synthesis .
Structure-Activity Relationship (SAR)
The biological activity of tetrahydroquinolines is closely linked to their structural characteristics. Modifications at specific positions on the quinoline ring can enhance or diminish their pharmacological effects. For example:
- Methoxy Group : The presence of a methoxy group at position 7 has been associated with increased lipophilicity and improved blood-brain barrier penetration.
- Substituents : Variations in substituents can affect receptor binding affinity and specificity towards target enzymes .
Case Studies
| Study | Findings | |
|---|---|---|
| Study 1 | Investigated antimicrobial efficacy against M. tuberculosis | Demonstrated significant inhibition of bacterial growth |
| Study 2 | Evaluated neuroprotective effects in animal models | Showed reduction in neurodegeneration markers |
| Study 3 | Assessed antitumor activity via TS inhibition | Induced apoptosis in various cancer cell lines |
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : Particularly thymidylate synthase and other critical enzymes involved in nucleotide synthesis.
- Antioxidant Activity : Scavenging free radicals and reducing oxidative stress.
- Modulation of Neurotransmitter Systems : Influencing levels of dopamine and serotonin, contributing to its neuroprotective effects .
Q & A
Q. What are the optimized synthetic routes for 7-Methoxy-1,2,3,4-tetrahydroquinoline hydrochloride, and how can reaction yields be improved?
Methodological Answer:
- Step 1 : Start with a tetrahydroquinoline core and introduce the methoxy group at the 7th position via nucleophilic substitution or Friedel-Crafts alkylation under anhydrous conditions .
- Step 2 : For regioselective functionalization, use protecting groups (e.g., Boc) to prevent side reactions during sulfonation or methylation steps .
- Step 3 : Optimize reaction temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF or dichloromethane) to enhance yield. Monitor progress via TLC or HPLC .
- Step 4 : Purify the hydrochloride salt using recrystallization (ethanol/water mixtures) or column chromatography (silica gel, eluent: methanol/chloroform gradient) .
Q. Which analytical techniques are most reliable for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the methoxy group (δ ~3.8 ppm for ) and tetrahydroquinoline backbone .
- High-Performance Liquid Chromatography (HPLC) : Employ a C18 column with UV detection (λ = 254 nm) to assess purity (>98%) .
- Mass Spectrometry (MS) : Compare experimental molecular ion peaks ([M+H]) with theoretical values (e.g., CHNOCl requires m/z 211.08) .
- Elemental Analysis : Validate stoichiometry (e.g., C, H, N, Cl percentages) against calculated values .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Step 1 : Replicate studies under standardized conditions (e.g., cell lines, assay protocols) to isolate variables .
- Step 2 : Perform dose-response curves (0.1–100 µM) to confirm potency (IC) and selectivity (e.g., kinase inhibition vs. cytotoxicity) .
- Step 3 : Validate target engagement using techniques like surface plasmon resonance (SPR) or fluorescence polarization .
- Step 4 : Cross-reference data with structurally similar compounds (e.g., Diclofensine hydrochloride, which shares the tetrahydroisoquinoline core) to identify structure-activity relationships (SARs) .
Q. What strategies ensure stability during long-term storage and experimental use?
Methodological Answer:
- Storage : Store lyophilized powder at -20°C in airtight, light-resistant containers with desiccants to prevent hydrolysis .
- Incompatibility Alert : Avoid strong oxidizers (e.g., peroxides) and high humidity (>60% RH), which degrade the compound into quinoline derivatives .
- Reconstitution : Use degassed, deionized water or anhydrous DMSO to prepare stock solutions. Filter (0.22 µm) to remove particulates .
Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?
Methodological Answer:
- In Silico Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with receptors like serotonin transporters .
- In Vitro Assays : Use radiolabeled ligands (e.g., -paroxetine) to measure competitive binding affinity .
- Metabolic Profiling : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS to assess pharmacokinetic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
